1-(Bromomethyl)-2-iodo-4-nitrobenzene
Overview
Description
1-(Bromomethyl)-2-iodo-4-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, iodine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-iodo-4-nitrobenzene can be synthesized through a multi-step process involving the bromination, iodination, and nitration of benzene derivatives. One common method involves the bromination of 2-iodo-4-nitrotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides such as sodium borohydride.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
- Substituted benzene derivatives with various functional groups depending on the nucleophile used.
- Amino-substituted benzene derivatives from the reduction of the nitro group.
- Biaryl compounds from cross-coupling reactions.
Scientific Research Applications
1-(Bromomethyl)-2-iodo-4-nitrobenzene has diverse applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Used in the preparation of functionalized polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: Utilized in the development of molecular probes and bio-conjugation techniques for studying biological systems.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-iodo-4-nitrobenzene in various reactions involves the activation of its functional groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. The iodine atom facilitates cross-coupling reactions by forming a reactive intermediate with palladium catalysts.
Comparison with Similar Compounds
1-(Chloromethyl)-2-iodo-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(Bromomethyl)-2-fluoro-4-nitrobenzene:
1-(Bromomethyl)-2-iodo-4-aminobenzene: The nitro group is replaced by an amino group, altering its reactivity and applications.
Uniqueness: 1-(Bromomethyl)-2-iodo-4-nitrobenzene is unique due to the combination of bromine, iodine, and nitro groups on the benzene ring, providing a distinct set of reactivity patterns and making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-2-iodo-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDIBWHUNXCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299364 | |
Record name | 1-(bromomethyl)-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-21-7 | |
Record name | 89642-21-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(bromomethyl)-2-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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